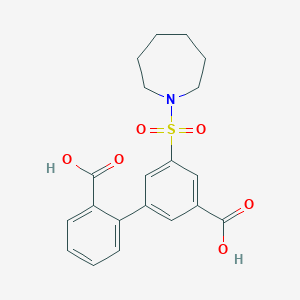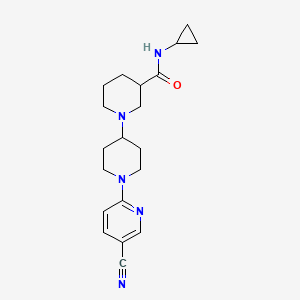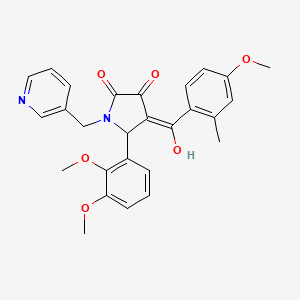
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid, also known as AZD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and histone deacetylase. This inhibition leads to a decrease in the production of inflammatory cytokines and an increase in the acetylation of histones, respectively.
Biochemical and Physiological Effects:
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new drugs based on the structure of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. Another area of interest is the use of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid and its potential applications in various fields.
Métodos De Síntesis
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can be synthesized through a multistep process involving the reaction of biphenyl-2,3'-dicarboxylic acid with azepane-1-sulfonyl chloride. The resulting product is then purified through column chromatography to obtain a pure form of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. The synthesis of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been optimized to yield high purity and yield, making it a suitable compound for further research.
Aplicaciones Científicas De Investigación
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a building block for the synthesis of new polymers and materials. In biochemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-(2-carboxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-19(23)15-11-14(17-7-3-4-8-18(17)20(24)25)12-16(13-15)28(26,27)21-9-5-1-2-6-10-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEKICYAPXHXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)


![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5402980.png)
![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)


![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)
![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)